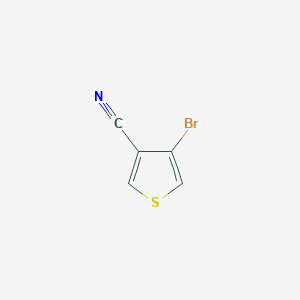

4-Bromothiophene-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-3-8-2-4(5)1-7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOSSMAWCKNWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358516 | |

| Record name | 4-bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18895-10-8 | |

| Record name | 4-bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18895-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 4 Bromothiophene 3 Carbonitrile

Classical Approaches to Halogenated Thiophene-3-carbonitrile Ring Systems

Classical synthetic strategies for halogenated thiophenes have traditionally relied on electrophilic substitution reactions on pre-formed thiophene (B33073) rings or on the construction of the thiophene ring itself through various cyclization reactions.

Electrophilic Bromination Strategies on Thiophene-3-carbonitrile and Related Precursors

The direct electrophilic bromination of thiophene-3-carbonitrile presents a significant regiochemical challenge. The thiophene ring is an electron-rich aromatic system, generally prone to electrophilic substitution, with the C2 and C5 positions being the most activated. However, the directing effect of substituents on the ring plays a crucial role in determining the position of the incoming electrophile.

The nitrile group (-CN) is a well-established electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution. researchgate.net In the context of a 3-substituted thiophene, this deactivating effect is exerted on all ring positions, but the directing influence would favor substitution at the C5 position, which is "meta-like" relative to the C3 substituent and also an alpha-position of the thiophene ring. Consequently, the direct bromination of thiophene-3-carbonitrile is expected to predominantly yield 5-bromo-thiophene-3-carbonitrile, rather than the desired 4-bromo isomer. Experimental evidence from studies on related 3-substituted thiophenes with electron-withdrawing groups corroborates this predicted regioselectivity. Therefore, direct electrophilic bromination of thiophene-3-carbonitrile is not a viable synthetic route to 4-bromothiophene-3-carbonitrile.

Alternative classical approaches might involve the bromination of a precursor such as 3-thiophenecarboxamide. However, the amide group, while still electron-withdrawing, is less deactivating than a nitrile. Subsequent dehydration of the resulting brominated thiophenecarboxamide could then yield the target carbonitrile. Even in this case, the regioselectivity of the initial bromination step would remain a critical and likely unfavorable factor.

Ring-Closure Syntheses Incorporating Both Bromine and Nitrile Functionalities

The construction of the thiophene ring itself, with the desired substituents already in place or introduced during the cyclization, offers an alternative classical approach. However, common named reactions for thiophene synthesis are often not directly amenable to producing the 4-bromo-3-cyano substitution pattern.

The Gewald reaction , a widely used method for the synthesis of 2-aminothiophenes, involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While this reaction could potentially be adapted to create a 3-cyanothiophene derivative, it would result in a 2-amino substituent. Conversion of this amino group to a bromine at the 4-position would necessitate a multi-step sequence, likely involving diazotization followed by a Sandmeyer-type reaction. ma.eduthieme-connect.de This indirect route is often associated with moderate yields and the handling of potentially unstable diazonium intermediates.

The Fiesselmann thiophene synthesis is another classical method that typically yields 3-hydroxy- or 3-aminothiophene derivatives from the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or nitriles. wikipedia.orgorganic-chemistry.org Similar to the Gewald reaction, this would not directly afford the 4-bromo product and would require subsequent functional group manipulations.

More complex, multi-step ring-closure strategies could be envisioned, starting from appropriately substituted acyclic precursors. However, the synthesis of such precursors with the required bromine and nitrile functionalities in the correct positions can be challenging in itself, often making these routes less practical than modern cross-coupling approaches.

Modern and Sustainable Synthetic Pathways for this compound

Modern synthetic organic chemistry has seen the advent of powerful transition-metal-catalyzed reactions that allow for more direct and efficient construction of specifically substituted aromatic systems. These methods often offer superior regioselectivity and functional group tolerance compared to classical approaches.

A key precursor for many of these modern synthetic routes to this compound is 3,4-dibromothiophene . This starting material can be prepared from the selective debromination of 2,3,4,5-tetrabromothiophene using reagents such as zinc dust in acetic acid. scispace.comorganic-chemistry.org

Transition-Metal-Catalyzed Approaches to this compound

Palladium catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium-catalyzed cyanation is a highly effective strategy.

Starting from 3,4-dibromothiophene, a selective palladium-catalyzed cyanation can be achieved. The difference in reactivity between the bromine atoms at the C3 and C4 positions can be exploited to introduce a single nitrile group. While direct C-H bromination at the C4 position of thiophene-3-carbonitrile is regiochemically disfavored, the palladium-catalyzed cyanation of a dihalo-precursor offers a more controlled and predictable outcome.

A typical palladium-catalyzed cyanation reaction involves an aryl bromide, a cyanide source (such as zinc cyanide or potassium hexacyanoferrate(II)), a palladium catalyst, and a suitable ligand. rsc.orgnih.gov The choice of ligand is often crucial for the efficiency and selectivity of the reaction.

Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide Precursor | Cyanide Source | Palladium Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3,4-Dibromothiophene | Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMA | Moderate to Good |

| Aryl Bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ | None | DMA | Good to Excellent organic-chemistry.org |

| Heteroaryl Chlorides/Bromides | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst | Phosphine Ligand | Dioxane/Water | High nih.gov |

Note: The yields for the specific conversion of 3,4-dibromothiophene to this compound may vary and require optimization.

Copper-mediated reactions, particularly the Rosenmund-von Braun reaction, have a long history in the synthesis of aryl nitriles from aryl halides. organic-chemistry.org Modern advancements have led to the development of catalytic versions of this reaction that are more efficient and have a broader substrate scope.

Similar to the palladium-catalyzed approach, a copper-catalyzed cyanation of 3,4-dibromothiophene is a viable pathway to this compound. These reactions typically employ a copper(I) salt, such as copper(I) iodide or copper(I) cyanide, often in the presence of a ligand to facilitate the reaction.

Table 2: Examples of Copper-Catalyzed Cyanation of Aryl Halides

| Aryl Halide Precursor | Cyanide Source | Copper Catalyst | Ligand | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Bromides | NaCN | CuI / KI | N,N'-Dimethylethylenediamine | Toluene | 110 |

| Heteroaryl Halides | K₄[Fe(CN)₆] | CuI | N-Alkyl-imidazoles | Various | Various |

| Aryl Iodides/Bromides | K₄[Fe(CN)₆] | CuI | Amino-β-cyclodextrins | Water | Various |

Note: The specific conditions for the selective cyanation of 3,4-dibromothiophene would need to be empirically determined.

The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), has made these copper-catalyzed methods more environmentally benign. researchgate.net The choice between a palladium or copper-based system often depends on factors such as cost, functional group compatibility, and the specific reactivity of the substrate.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of safer solvents, maximization of atom economy, and the use of catalytic reagents over stoichiometric ones.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of alternative reaction media, such as water or solvent-free conditions, to minimize environmental impact.

Aqueous Reaction Environments: The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. For the synthesis of thiophene derivatives, aqueous conditions can be employed in certain reactions. For instance, the bromination of some aromatic heterocycles has been successfully carried out in an aqueous medium using a bromide-bromate couple, which generates the brominating agent in situ eurekaselect.com. This approach avoids the use of hazardous organic solvents and can lead to cleaner reaction profiles.

Solvent-Free Reactions: Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product isolation. Solvent-free bromination of various aromatic compounds, including heterocycles, has been achieved using reagents like dioxane dibromide or N-bromosuccinimide (NBS) under microwave irradiation researchgate.netresearchgate.net. These methods often lead to shorter reaction times and improved yields. For the synthesis of this compound, a solvent-free approach could potentially be developed for the bromination of thiophene-3-carbonitrile.

| Reaction Type | Green Alternative | Potential Advantages |

|---|---|---|

| Bromination | Aqueous bromination with in-situ generated bromine | Reduced use of hazardous organic solvents, improved safety. |

| Bromination | Solvent-free bromination with NBS under microwave irradiation | Elimination of solvent waste, faster reaction times, potentially higher yields. |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product primescholars.com. Reactions with high atom economy generate minimal waste, aligning with the principles of green chemistry.

Example of Atom Economy Calculation:

Consider two hypothetical routes to this compound:

Route A: Direct Bromination C₅H₃NS + Br₂ → C₅H₂BrNS + HBr

Desired Product: this compound (Molar Mass ≈ 188.05 g/mol )

Reactants: Thiophene-3-carbonitrile (Molar Mass ≈ 109.15 g/mol ) + Bromine (Molar Mass ≈ 159.81 g/mol )

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (188.05 / (109.15 + 159.81)) x 100 ≈ 70%

Route B: Sandmeyer Reaction from an Amino Precursor This route involves diazotization of an aminothiophene followed by reaction with a bromide source. The atom economy of this multi-step process would be lower due to the generation of byproducts such as nitrogen gas and other salts wikipedia.orgjk-sci.com.

Maximizing reaction efficiency also involves optimizing reaction yields and minimizing the formation of side products through careful control of reaction parameters.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing waste and energy consumption. Key parameters to consider include the choice of catalyst, temperature, pressure, and reaction time.

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency.

For the synthesis of this compound, a potential route involves a Sandmeyer-type reaction starting from 4-amino-thiophene-3-carbonitrile. The classical Sandmeyer reaction often uses stoichiometric amounts of copper(I) salts organic-chemistry.org. However, modern approaches focus on developing catalytic versions of this reaction to improve its green profile. The use of catalytic amounts of copper salts, potentially with rationally designed ligands, can enhance the efficiency and reduce the environmental burden of the reaction mdpi.comnih.gov.

In the case of direct bromination of thiophene-3-carbonitrile, various catalysts can be employed to control the regioselectivity and improve the reaction rate. While direct bromination of thiophenes can sometimes be achieved without a catalyst, the use of Lewis acids or other catalytic systems can enhance the reaction's efficiency and selectivity researchgate.net.

The precise control of temperature, pressure, and reaction time is critical for optimizing the synthesis of this compound.

Temperature: The temperature can significantly influence the rate and selectivity of a reaction. For instance, in the bromination of thiophenes, controlling the temperature is crucial to prevent over-bromination and the formation of undesired isomers google.comgoogle.com. Lower temperatures often favor higher selectivity.

Pressure: While many of the potential synthetic steps for this compound are likely to be conducted at atmospheric pressure, in some cases, applying pressure could be beneficial, for example, in reactions involving gaseous reagents.

Reaction Time: Optimizing the reaction time is essential to ensure complete conversion of the starting material while minimizing the formation of degradation products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for determining the optimal reaction time.

Illustrative Optimization Parameters for a Hypothetical Bromination Reaction:

| Parameter | Condition A | Condition B (Optimized) | Outcome |

|---|---|---|---|

| Catalyst | None | 5 mol% Lewis Acid | Increased reaction rate |

| Temperature | Room Temperature | 0 °C | Improved regioselectivity |

| Reaction Time | 24 hours | 6 hours (monitored by TLC) | Minimized byproduct formation |

Advanced Purification and Isolation Techniques for Research-Grade this compound

Obtaining high-purity this compound is essential for its use in research and development, particularly in applications like materials science and medicinal chemistry. Advanced purification and isolation techniques are employed to remove impurities, unreacted starting materials, and byproducts.

Chromatographic Techniques: Column chromatography is a widely used method for the purification of organic compounds. For a polar molecule like this compound, normal-phase chromatography using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase is a common approach. The polarity of the eluent can be gradually increased to effectively separate the desired product from impurities. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be utilized mdpi.com.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For brominated aromatic compounds, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane.

Distillation/Sublimation: If the compound is a liquid or a volatile solid, distillation or sublimation under reduced pressure can be effective purification methods. These techniques separate compounds based on differences in their boiling or sublimation points.

Characterization of Purity: The purity of the final product is typically assessed using a combination of analytical techniques, including:

Melting Point Analysis: A sharp melting point range indicates high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information and can reveal the presence of impurities.

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Reactivity and Derivatization Strategies of 4 Bromothiophene 3 Carbonitrile

Reactivity at the Bromine Center of 4-Bromothiophene-3-carbonitrile

The bromine atom at the 4-position of the thiophene (B33073) ring is a primary site for derivatization, participating readily in a variety of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reductive processes.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-Br bond, making it amenable to oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction has been employed for the synthesis of 4-arylthiophene-3-carbonitriles. For instance, the coupling of a bromothiophene derivative with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ has been shown to proceed with good yields. The reaction is tolerant of a wide range of functional groups on the arylboronic acid. nih.gov

Stille Coupling: The Stille reaction provides another efficient method for forming carbon-carbon bonds by coupling this compound with organostannanes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position of the thiophene ring. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The resulting 4-alkynylthiophene-3-carbonitriles are valuable precursors for further synthetic elaborations.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. numberanalytics.comorganic-chemistry.org This reaction offers a powerful method for the formation of C-C bonds with this compound, even with complex organic fragments.

Interactive Data Table: Examples of Cross-Coupling Reactions with Bromothiophenes

Below is a summary of representative cross-coupling reactions involving bromothiophene derivatives, illustrating the versatility of these methods.

| Coupling Reaction | Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) | Ref. |

| Suzuki-Miyaura | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | 31-46 | nih.gov |

| Stille | Aryl Bromides | Organotin with Aryl Bromides | Pd(OAc)₂/Dabco | - | - | - | organic-chemistry.org |

| Sonogashira | Aryl or Vinyl Halides | Terminal Alkynes | Palladium catalyst, Copper(I) cocatalyst | Amine base | - | - | wikipedia.org |

| Negishi | Organic Halides or Triflates | Organozinc compounds | Palladium(0) or Nickel | - | - | - |

The crucial first step in these cross-coupling reactions is the oxidative addition of the C-Br bond to the low-valent palladium or nickel catalyst. Mechanistic studies on bromothiophene derivatives have shed light on this process. The electron density at the carbon atom bearing the bromine, as well as steric factors, can influence the rate of this activation. The presence of the electron-withdrawing nitrile group at the adjacent position in this compound is expected to facilitate this step by making the carbon atom more electrophilic.

The catalytic cycle of these reactions generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the bromothiophene, forming a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin, organozinc) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.

For a molecule like this compound, the primary regiochemical question revolves around the selective reaction at the C-Br bond without affecting other potentially reactive sites. In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than C-H bonds on the thiophene ring under typical conditions, ensuring high regioselectivity for substitution at the 4-position.

When considering stereochemistry, if the coupling partners contain stereocenters, the retention or inversion of configuration is a critical aspect. For many cross-coupling reactions involving sp²-hybridized carbons, such as the C-Br bond in this compound, the stereochemistry of the coupling partner is generally retained. However, for reactions involving sp³-hybridized carbons, the stereochemical outcome can be more complex and may depend on the specific reaction mechanism and conditions. acs.orgnih.govnih.gov

Nucleophilic Substitution Reactions Involving the Aryl Bromide

While palladium-catalyzed reactions are predominant, the bromine atom on the thiophene ring can also undergo nucleophilic aromatic substitution (SₙAr). The thiophene ring itself is electron-rich, which generally disfavors nucleophilic attack. However, the presence of the strongly electron-withdrawing nitrile group at the 3-position can activate the ring towards such reactions. This activation is most effective when the electron-withdrawing group is ortho or para to the leaving group. In this compound, the nitrile group is ortho to the bromine atom, facilitating nucleophilic attack. Reactions with various nucleophiles such as amines and alkoxides can lead to the corresponding substituted thiophenes. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrile group.

Reductive Debromination and Hydrogenation Pathways

The bromine atom of this compound can be removed through reductive debromination. This can be achieved using various reducing agents, such as metal hydrides or through catalytic hydrogenation. For instance, treatment with zinc dust in acetic acid is a classic method for the debromination of bromothiophenes. acs.org Catalytic hydrogenation using a palladium catalyst and a hydrogen source can also effect the cleavage of the C-Br bond, typically replacing it with a hydrogen atom. These reactions are useful for synthesizing 3-cyanothiophene or for introducing deuterium (B1214612) at the 4-position for isotopic labeling studies.

Reactivity of the Nitrile Group in this compound

The nitrile group in this compound offers another handle for chemical modification, primarily through reduction or hydrolysis.

The reduction of the nitrile group can lead to the corresponding primary amine, 4-bromo-3-(aminomethyl)thiophene. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions than those required for debromination. The resulting aminomethylthiophene is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals.

Hydrolysis of the nitrile group, under either acidic or basic conditions, will yield the corresponding carboxylic acid, 4-bromothiophene-3-carboxylic acid. This carboxylic acid can then be further derivatized, for example, through esterification or conversion to an amide.

Hydrolysis and Amidation Reactions of the Nitrile Functionality

The nitrile group of this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid or amide. The reaction typically proceeds in a two-step manner, with the initial formation of an amide intermediate, which can then be further hydrolyzed to the carboxylic acid. nih.govlumenlearning.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. The nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. libretexts.org This leads to the formation of 4-bromothiophene-3-carboxamide, which upon further heating in the acidic medium, hydrolyzes to 4-bromothiophene-3-carboxylic acid and an ammonium (B1175870) salt. lumenlearning.com

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. nih.gov This initially forms the corresponding amide, 4-bromothiophene-3-carboxamide. researchscientific.co.uk Continued heating in the basic solution leads to the hydrolysis of the amide to the sodium salt of the carboxylic acid and ammonia (B1221849) gas. lumenlearning.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. lumenlearning.com

Controlled hydrolysis to isolate the amide, 4-bromothiophene-3-carboxamide, can be challenging as the amide can be more susceptible to hydrolysis than the starting nitrile under harsh conditions. chemistrysteps.com However, milder reaction conditions, such as using a mixture of hydrogen peroxide in an alkaline solution, can favor the formation of the amide. commonorganicchemistry.com

Table 1: Products of Hydrolysis and Amidation

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | Dilute HCl, heat | 4-Bromothiophene-3-carboxylic acid |

| This compound | NaOH(aq), heat, then H₃O⁺ | 4-Bromothiophene-3-carboxylic acid |

Reduction of the Nitrile to Primary Amines and Aldehydes

The nitrile functionality in this compound can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

The reduction to a primary amine, (4-bromothiophen-3-yl)methanamine, is typically achieved using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.comcymitquimica.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. numberanalytics.com The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting amine. lumenlearning.com

For the partial reduction of the nitrile to the corresponding aldehyde, 4-bromothiophene-3-carbaldehyde, a bulkier and less reactive reducing agent is required to prevent over-reduction to the amine. tcichemicals.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com The reaction is performed at low temperatures, typically -78 °C, to ensure the reaction stops at the intermediate imine stage. chemistrysteps.com Subsequent hydrolysis of the imine during aqueous workup yields the desired aldehyde. chemistrysteps.commasterorganicchemistry.com

Table 2: Products of Nitrile Reduction

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | 1. LiAlH₄, THF2. H₂O | (4-bromothiophen-3-yl)methanamine |

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions) Involving the Nitrile

The nitrile group in this compound can participate in cycloaddition reactions, most notably [2+3] dipolar cycloadditions with azides to form tetrazoles. nih.govresearchgate.net This reaction is a powerful method for the synthesis of 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry due to their role as bioisosteres of carboxylic acids. researchgate.net

The reaction involves the treatment of this compound with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst. organic-chemistry.org The electron-withdrawing nature of the substituents on the thiophene ring can influence the reactivity of the nitrile in this cycloaddition. The general mechanism involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. nih.gov This forms a five-membered heterocyclic ring, resulting in the formation of 5-(4-bromothiophen-3-yl)-1H-tetrazole.

Table 3: Product of [2+3] Dipolar Cycloaddition

| Starting Material | Reagents and Conditions | Major Product |

|---|

Reactivity as a Coordination Ligand or Chelation Site

While direct studies on this compound as a coordination ligand are not extensively documented, its structural features and those of its derivatives suggest potential for metal complexation. The thiophene ring contains a sulfur atom with lone pairs of electrons that can coordinate to a metal center. Additionally, the nitrile nitrogen possesses a lone pair that can participate in coordination.

Derivatives of this compound, such as the corresponding amides and carboxylic acids formed through hydrolysis, present more versatile chelation possibilities. For instance, N-substituted 4-bromothiophene-3-carboxamides can act as bidentate ligands, coordinating to a metal ion through the carbonyl oxygen and a nitrogen atom from a substituent on the amide. nih.gov Metal complexes of thiophene carboxylates are also known, where coordination occurs through the carboxylate oxygen atoms. researchgate.net The thiophene sulfur can also be involved in coordination, leading to various binding modes. The specific coordination behavior will depend on the metal ion, the other ligands present, and the reaction conditions. mdpi.comoncologyradiotherapy.com

Reactivity of the Thiophene Ring System in this compound

The thiophene ring in this compound is an electron-rich aromatic system, though its reactivity is modulated by the presence of the electron-withdrawing cyano group and the deactivating but ortho-, para-directing bromine atom.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Electrophilic aromatic substitution is a characteristic reaction of thiophenes. The electron-donating nature of the sulfur atom makes the thiophene ring more reactive towards electrophiles than benzene (B151609). However, in this compound, the strongly electron-withdrawing cyano group at the 3-position deactivates the ring towards electrophilic attack. The bromine atom at the 4-position also deactivates the ring but to a lesser extent and directs incoming electrophiles to the ortho and para positions relative to it, which are the C5 and C2 positions, respectively. The cyano group is a meta-directing group, which also directs incoming electrophiles to the C5 position. Therefore, electrophilic substitution is expected to occur preferentially at the C5 and C2 positions, which are the available unsubstituted sites on the thiophene ring. wikipedia.orgchemicalforums.com

Halogenation at Unsubstituted Positions (e.g., C2 and C5)

Further halogenation of this compound is an example of electrophilic aromatic substitution. The reaction with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent can introduce another halogen atom onto the thiophene ring. researchgate.netorgsyn.orggoogle.com

Given the directing effects of the existing substituents, bromination is anticipated to occur at the C5 or C2 position. The C5 position is activated by the para-directing bromine and is also a meta-position relative to the cyano group. The C2 position is ortho to the bromine. The exact regioselectivity of the halogenation will depend on the specific reaction conditions, including the nature of the halogenating agent and the solvent used. For instance, bromination of thiophene-3-carbonitrile with NBS can lead to substitution at the 5-position. A similar outcome would be expected for this compound, leading to the formation of 2,4-dibromo- or 4,5-dibromothiophene-3-carbonitrile (B12063914) derivatives.

Table 4: Potential Products of Electrophilic Halogenation

| Starting Material | Reagents and Conditions | Potential Products |

|---|---|---|

| This compound | NBS, CCl₄, initiator | 4,5-Dibromothiophene-3-carbonitrile |

Nucleophilic Attack and Addition Reactions on the Thiophene Ring

The electron-withdrawing nature of the cyano group in this compound activates the thiophene ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromine atom by various nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is enhanced by the electron-withdrawing substituent.

Research has shown that the bromine at the 4-position can be displaced by nucleophiles such as amines, alkoxides, and thiolates. For instance, reaction with amines would lead to the corresponding 4-aminothiophene-3-carbonitrile (B3190085) derivatives, which are themselves valuable synthetic intermediates. clockss.org

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or secondary amines (e.g., piperidine, morpholine) | 4-Aminothiophene-3-carbonitriles |

| Alkoxides | Sodium methoxide, sodium ethoxide | 4-Alkoxythiophene-3-carbonitriles |

| Thiolates | Sodium thiophenoxide | 4-(Arylthio)thiophene-3-carbonitriles |

Ring-Opening and Rearrangement Reactions Under Specific Conditions

Thiophene and its derivatives can undergo ring-opening reactions under specific and often harsh conditions, such as reductive cleavage or in the presence of strong bases or organometallic reagents. For instance, some substituted thiophenes have been observed to undergo ring-opening upon reaction with certain nucleophiles, leading to the formation of acyclic compounds. nih.gov

Rearrangement reactions of the thiophene ring itself are less common but can be induced photochemically or thermally, often leading to isomeric thiophenes or other heterocyclic systems. However, specific studies detailing the ring-opening or rearrangement reactions of this compound are not widely reported, and such transformations would likely require tailored reaction conditions to overcome the aromatic stability of the thiophene ring.

Multi-site Reactivity and Chemoselectivity Studies of this compound

The presence of two distinct reactive sites, the C-Br bond and the nitrile group, allows for the exploration of chemoselective reactions. This differential reactivity is crucial for the strategic construction of complex molecules.

Tandem Reactions and One-Pot Syntheses Incorporating Multiple Reaction Centers

The dual functionality of this compound makes it an attractive substrate for tandem or one-pot reactions, where multiple bonds are formed in a single synthetic operation. nih.gov While specific examples for this exact molecule are not prevalent in the literature, the potential for such transformations is significant.

A hypothetical tandem reaction could involve an initial nucleophilic aromatic substitution at the 4-position, followed by an intramolecular cyclization involving the nitrile group. For example, reaction with a bifunctional nucleophile could lead to the formation of a fused heterocyclic system in a single step. Such strategies are highly efficient and contribute to the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation. The development of such one-pot procedures for this compound would further enhance its utility as a versatile building block in organic synthesis.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts and Reaction Intermediates

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While one-dimensional (1D) NMR provides fundamental information, complex structures and reaction mixtures often necessitate the use of more advanced two-dimensional (2D) techniques.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are powerful for establishing connectivity and spatial relationships between atoms within a molecule. wikipedia.org These techniques are crucial when analyzing complex adducts or transient intermediates formed in reactions involving 4-Bromothiophene-3-carbonitrile.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For a derivative of this compound, a COSY spectrum would reveal correlations between adjacent protons, helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with directly attached heteronuclei, most commonly ¹³C. sdsu.edu It is invaluable for assigning carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. For any non-quaternary carbons in a substituted this compound derivative, HSQC provides direct C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu This is particularly useful for identifying quaternary carbons (which are not observed in HSQC) and for connecting different fragments of a molecule. For instance, the proton on the thiophene (B33073) ring could show a correlation to the carbon of the nitrile group, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com This is critical for determining stereochemistry and conformation. For example, in a complex adduct of this compound, NOESY can reveal the spatial proximity of substituents, providing insight into the three-dimensional structure.

The application of these techniques can be seen in the structural elucidation of various complex heterocyclic compounds. For example, the structures of new substituted bithiophenes were determined using a combination of 1D and 2D NMR techniques, including COSY, HSQC, and HMBC, to establish the connectivity of the atoms. mdpi.com Similarly, in the study of fused 1,2,4-triazolo isoquinoline (B145761) derivatives, the structures were characterized by ¹H NMR, ¹³C NMR, and HRMS analysis, with 2D NMR being crucial for confirming the complex fused ring system. researchgate.net

Table 1: Application of 2D NMR Techniques in Structural Elucidation

| 2D NMR Technique | Information Gained | Application to Thiophene Derivatives |

|---|---|---|

| COSY | Identifies J-coupled protons (H-H correlations) | Establishing proton connectivity within the thiophene ring and substituents. |

| HSQC | Shows one-bond H-C correlations | Assigning carbon signals that are directly bonded to protons. |

| HMBC | Reveals long-range (2-4 bond) H-C correlations | Connecting molecular fragments and identifying quaternary carbons, such as the nitrile carbon. |

| NOESY | Identifies protons that are close in space | Determining stereochemistry and conformation of complex adducts. |

Solid-State NMR for Crystalline Forms and Polymorph Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. nih.gov It is particularly valuable for characterizing different crystalline forms, or polymorphs, which can have distinct physical properties.

The chemical shifts in ssNMR are highly sensitive to the local molecular environment, making it an excellent tool for identifying and characterizing polymorphs. nih.gov For a compound like this compound, which may exist in different crystalline forms, ssNMR can provide a "fingerprint" for each polymorph.

A notable example of the power of ssNMR is the study of the conformational polymorphs of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. purdue.eduscilit.com In this work, a combination of multidimensional ssNMR and electronic structure calculations was used to analyze the molecular structure in three different polymorphic forms. The chemical shift and dipolar coupling information varied noticeably between the forms and was used to quantitatively determine aspects of the local structure, including the dihedral angle between the phenyl and thiophene rings. purdue.eduscilit.com This demonstrates the capability of ssNMR as a quantitative structural analysis method for thiophene-containing compounds. Furthermore, 2D solid-state NMR methods have been used to resolve overlapping aromatic resonances in thiophene-based liquid crystals, providing detailed information on molecular orientation and order. nih.gov

Mass Spectrometry for Reaction Monitoring, Product Identification, and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for reaction monitoring, product identification, and for gaining structural information through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in the identification of newly synthesized compounds. For this compound (C₅H₂BrNS), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its identity. For instance, HRMS was used to confirm the structure of synthesized 1,2,4-triazolo isoquinoline derivatives. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. researchgate.net

The fragmentation pathways of thiophene derivatives have been studied to understand how these molecules break apart upon ionization. researchgate.net For this compound, MS/MS analysis would likely involve the loss of the bromine atom, the cyano group, or fragmentation of the thiophene ring itself. By analyzing the masses of the fragment ions, the connectivity of the original molecule can be inferred. The study of fragmentation patterns is crucial for distinguishing between isomers, which may have the same exact mass but different structures. tutorchase.com For example, the fragmentation patterns of 2- and 3-substituted thiophenes can sometimes be used to differentiate them, although this is not always straightforward. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule. wikipedia.orglibretexts.org By diffracting X-rays off a single crystal, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the molecule and in the crystal lattice.

For this compound, a successful X-ray crystal structure determination would provide:

Unambiguous confirmation of the connectivity of the atoms.

Precise bond lengths and angles.

Information about the planarity of the thiophene ring.

Details of intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Complex Environments

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and for the detailed analysis of the molecular structure of this compound. These complementary methods probe the vibrational modes of the molecule, providing a unique fingerprint.

A sharp absorption peak around 2200 cm⁻¹ in the IR spectrum is a clear indicator of the C≡N stretch of the nitrile group. The presence of the thiophene ring can be confirmed by a series of bands. For instance, C-H stretching vibrations in thiophenes are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the thiophene ring usually appear in the 1550–1350 cm⁻¹ range. iosrjournals.orgresearchgate.net Furthermore, the C-S stretching mode of the thiophene ring can be identified in the range of 812-821 cm⁻¹ and also between 710 and 687 cm⁻¹. iosrjournals.orgresearchgate.net

Raman spectroscopy offers complementary information. While some vibrations may be weak or inactive in the IR spectrum, they can be strong in the Raman spectrum. For thiophene derivatives, Raman spectra often show prominent bands in the 1550–1000 cm⁻¹ region, corresponding to thienyl vibrations. researchgate.net The C=C symmetric stretching and C-C intra-ring stretching are particularly notable in the Raman spectra of polythiophenes, appearing around 1445 cm⁻¹ and 1380 cm⁻¹, respectively. researchgate.net The analysis of these vibrational modes can be further enhanced by using density functional theory (DFT) calculations to simulate the spectra, which aids in the precise assignment of the observed bands. iosrjournals.orgrsc.org

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopy Technique |

|---|---|---|

| Nitrile (C≡N) Stretch | ~2200 | Infrared |

| Thiophene Ring C-H Stretch | 3100 - 3000 | Infrared, Raman |

| Thiophene Ring C=C Stretch | 1550 - 1350 | Infrared, Raman |

| Thiophene Ring C-S Stretch | 812 - 821 and 710 - 687 | Infrared, Raman |

Computational and Theoretical Chemistry Studies of 4 Bromothiophene 3 Carbonitrile

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Predictive Design

As of the latest available research, there are no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focused exclusively on 4-bromothiophene-3-carbonitrile for the predictive design related to its synthetic challenges. The scientific literature does not currently contain dedicated research that applies QSAR/QSPR models to overcome synthetic hurdles or to design novel synthetic routes specifically for this compound.

However, the broader class of thiophene-3-carbonitriles, to which this compound belongs, has been the subject of computational studies, particularly in the context of drug discovery. These studies demonstrate the applicability of QSAR methodologies to this class of compounds, which could theoretically be extended to address synthetic aspects of specific derivatives.

One notable study focused on a series of thiophene-3-carbonitrile derivatives as inhibitors of the MurF enzyme, a target for antibacterial agents. In this research, three-dimensional QSAR (3D-QSAR) and pharmacophore modeling were employed to understand the structural requirements for inhibitory activity. nih.govresearchgate.net

The key findings from this study on the broader class of thiophene-3-carbonitriles include:

Model Generation: A 3D-QSAR model was developed for a series of 48 thiophene-3-carbonitrile inhibitors. nih.govresearchgate.net

Statistical Significance: The model demonstrated strong predictive power, with a high coefficient of determination (R²) of 0.978 and a cross-validation coefficient (Q²) of 0.8835. nih.govresearchgate.net

Predictive Design: Based on the insights from the 3D-QSAR model, researchers designed four new molecules with potentially enhanced inhibitory potency against the MurF enzyme. nih.govresearchgate.net

While this research is centered on biological activity rather than synthetic challenges, it establishes a proof of concept that QSAR models can be successfully built for the thiophene-3-carbonitrile scaffold. Such computational models are powerful tools that correlate the structural features of molecules with their properties or activities. nih.govmdpi.com In principle, a similar approach could be adapted for a QSPR study to predict properties relevant to synthesis, such as reactivity, solubility, or the likelihood of side-product formation under specific reaction conditions.

For instance, a QSPR model could be developed to predict the regioselectivity of further substitutions on the thiophene (B33073) ring, a common challenge in the synthesis of polysubstituted thiophenes. By correlating calculated molecular descriptors (e.g., atomic charges, frontier orbital energies) with experimentally observed reaction outcomes for a series of related thiophene derivatives, a predictive model could guide the choice of reagents and reaction conditions to favor the desired isomer, potentially improving the yield and purity of a target molecule like this compound or its derivatives.

Although no such specific studies for this compound have been published, the successful application of 3D-QSAR to the broader thiophene-3-carbonitrile class suggests that these computational methods hold potential for future applications in overcoming its synthetic challenges. nih.govresearchgate.net

Table of Statistical Parameters for the 3D-QSAR Model of Thiophene-3-carbonitrile MurF Inhibitors

| Parameter | Value | Description |

| Coefficient of Determination (R²) | 0.978 | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Cross-validation Coefficient (Q²) | 0.8835 | A measure of the predictive ability of the model, determined through internal cross-validation. |

This table summarizes the statistical validation of the 3D-QSAR model developed for thiophene-3-carbonitrile-based MurF inhibitors, highlighting the model's robustness and predictive capacity for biological activity. nih.govresearchgate.net

Applications of 4 Bromothiophene 3 Carbonitrile As a Key Synthetic Intermediate in Advanced Research

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of the bromo and cyano functionalities on the thiophene (B33073) core allows 4-Bromothiophene-3-carbonitrile to be an ideal starting point for constructing a wide array of more complex heterocyclic systems.

The dual reactivity of this compound is pivotal for the synthesis of fused thiophene derivatives, such as thienopyridines and thienopyrimidines. These fused systems are of significant interest due to their presence in pharmacologically active compounds.

The general strategy involves sequential or one-pot reactions targeting the two functional groups. The bromine atom can be substituted with an amino group through transition-metal-catalyzed reactions like the Buchwald-Hartwig amination. The resulting 4-aminothiophene-3-carbonitrile (B3190085) is a classic precursor for building fused pyrimidine (B1678525) rings. For instance, reaction with formamide (B127407) or formic acid can lead to the formation of thieno[3,2-d]pyrimidin-4-ones. mdpi.comnih.gov

Alternatively, the nitrile group can be used to construct a fused pyridine (B92270) ring. In a reaction analogous to the Friedländer annulation, a derivative of this compound can be made to react with a ketone to form a thieno[3,2-b]pyridine (B153574) scaffold. The synthesis of various thieno[2,3-b]pyridines and their conversion to pyridothienopyrimidines demonstrates the utility of aminothiophene carbonitriles as key intermediates for these complex heterocycles. researchgate.netresearchgate.net

Table 1: Key Transformations for Fused Heterocycle Synthesis

| Functional Group | Reaction Type | Reagent/Catalyst Examples | Resulting Intermediate/Core |

|---|---|---|---|

| Bromine (C4) | Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig) | Amines, Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., Xantphos) | 4-Amino-thiophene derivatives |

| Nitrile (C3) | Cyclization (with adjacent amino group) | Formamide, Formic Acid, Orthoformates | Fused Pyrimidine Ring (Thienopyrimidine) |

| Nitrile (C3) | Cyclization (Friedländer-type) | Ketones, Base or Acid Catalyst | Fused Pyridine Ring (Thienopyridine) |

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are crucial components in materials science and are often found as structural motifs in natural products and pharmaceuticals. nih.gov this compound serves as an excellent foundational unit for constructing these extended π-systems.

The bromine atom is readily exploited in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce acetylenic substituents. These alkyne-functionalized thiophenes can then undergo intramolecular cyclization reactions to build additional aromatic rings. This approach provides access to a library of thiophene-fused PAHs. Push-pull chromophores containing PAHs are noted for their advanced applications. nih.gov The synthetic utility of halogenated heterocycles in coupling reactions is well-established for creating complex scaffolds. mdpi.com

Role in the Synthesis of Advanced Organic Materials

The electronic properties of the thiophene ring, combined with the functional handles of this compound, make it a valuable precursor for materials used in organic electronics. researchgate.net

Thiophene-based molecules are dominant in the field of organic semiconductors due to their excellent charge transport properties and chemical stability. nih.gov The structure of this compound contains an electron-rich thiophene "donor" and an electron-withdrawing "acceptor" nitrile group, establishing an intrinsic donor-acceptor (D-A) character.

This D-A nature is a key design principle for organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The bromine atom allows for the facile incorporation of this building block into larger conjugated systems via Suzuki or Stille cross-coupling reactions. nih.gov By coupling it with other donor or acceptor units, chemists can precisely tune the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, of the final material to optimize device performance. nih.gov Thieno[3,2-b]thiophene derivatives, which can be accessed from precursors like this, have shown significant potential for creating new materials for electronic applications. nih.gov

The ability to undergo cross-coupling reactions also positions this compound as a suitable monomer for the synthesis of functional polymers. Through step-growth polymerization methods like Suzuki or Stille polycondensation, it can be reacted with comonomers containing two boronic acid (or ester) groups or two organotin groups to produce conjugated copolymers.

The nitrile group on the thiophene ring remains intact during polymerization and becomes a pendant functional group on the resulting polymer chain. This nitrile functionality can be used to fine-tune the polymer's electronic and physical properties (e.g., solubility, morphology) or for post-polymerization modification to introduce other desired features. Such polymers are investigated for their potential as conducting materials or as active layers in various organic electronic devices. biosynth.com

Intermediate in Medicinal Chemistry Research Programs (Focus on Synthon Role and Target-Oriented Synthesis)

In medicinal chemistry, small, functionalized heterocyclic molecules known as synthons are used as building blocks in the assembly of complex drug candidates. This compound is an exemplary synthon for the target-oriented synthesis of biologically active molecules.

Thiophene-based scaffolds, particularly fused systems like thienopyrimidines, are of immense interest because they can act as bioisosteres of endogenous purines. nih.gov This mimicry allows them to interact with biological targets such as protein kinases, which are crucial in cancer and inflammation research. nih.gov Thienopyrimidines have been successfully developed as potent inhibitors of kinases like FLT3. nih.gov

The utility of this compound in this context is twofold. The bromine atom provides a site for introducing molecular diversity via Suzuki coupling, allowing chemists to attach various aryl and heteroaryl groups to probe the binding pockets of target proteins. nih.govmdpi.com The nitrile group can act as a key pharmacophoric element or be chemically transformed into other groups like amides or tetrazoles, which are common in drug molecules. sciforum.net This modular approach is central to modern drug discovery, enabling the systematic synthesis of compound libraries to identify leads with high potency and selectivity. For example, thienopyridine scaffolds have been used to create amino acid prodrugs with antiplatelet activity. mdpi.com

Table 2: Applications of Materials Derived from this compound

| Derived Material Class | Specific Example | Application Area | Relevant Findings |

|---|---|---|---|

| Fused Heterocycles | Thieno[3,2-d]pyrimidines | Medicinal Chemistry | Scaffolds for potent and specific kinase inhibitors (e.g., FLT3). nih.gov |

| Fused Heterocycles | Thieno[3,2-c]pyridines | Medicinal Chemistry | Used as core structures in the synthesis of antiplatelet prodrugs. mdpi.com |

| Conjugated Polymers | Copolymers via Suzuki Polycondensation | Organic Electronics | Forms conducting polymers for use in OFETs and other devices. |

| D-A-D Molecules | Thieno[3,2-b]thiophene derivatives | Optoelectronics | Building blocks for solution-processable materials for OLEDs and photovoltaics. nih.gov |

Design and Synthesis of Novel Thiophene-Based Chemical Probes and Lead Compounds

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and this compound provides a convenient entry point for the synthesis of novel thiophene-based chemical probes and lead compounds. The reactivity of the bromo and cyano groups allows for a variety of chemical transformations, enabling the systematic exploration of the chemical space around the thiophene core.

The synthesis of substituted 2-aminothiophenes is a common strategy for developing new bioactive molecules. sciforum.net The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur, is a widely used method for preparing 2-aminothiophene derivatives. sciforum.net Modifications of this reaction have been developed to access a broad range of substituted thiophenes. sciforum.net For instance, 2-amino-4,5-dihydrothiophene-3-carbonitriles have been synthesized through the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or via the Michael addition of cyanothioacetamide to α-bromochalcones followed by cyclization. nih.gov These synthetic routes highlight the potential to use precursors of this compound to generate libraries of compounds for biological screening.

The development of novel synthetic methodologies continues to expand the toolkit for creating diverse thiophene derivatives. For example, tetrasubstituted dihydrothiophenes have been synthesized in high yields through a lipase-catalyzed cyclization of β-ketothioamides with β-nitrostyrene, offering an environmentally friendly approach. mdpi.com Such innovative synthetic strategies can be adapted to utilize this compound as a starting material, facilitating the generation of novel chemical probes and lead compounds for drug discovery.

Building Blocks for Libraries of Compounds for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. The construction of diverse and well-characterized compound libraries is essential for the success of HTS campaigns. This compound is an excellent building block for such libraries due to its functional group handles that allow for combinatorial derivatization.

The bromo substituent on the thiophene ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings. This dual reactivity enables the generation of a vast number of structurally diverse compounds from a single starting material.

The thiophene scaffold itself is a valuable component of screening libraries. Thiophene derivatives have been identified as promising hits in HTS campaigns for various targets. The ability to readily modify the this compound core allows for the rapid optimization of initial hits to improve potency, selectivity, and pharmacokinetic properties.

Ligand Design for Biological Targets and Protein-Ligand Interaction Studies

The design of ligands that bind with high affinity and selectivity to specific biological targets is a central goal of medicinal chemistry. The thiophene ring is often used as a bioisostere for a benzene (B151609) ring in drug design, as it can maintain or improve biological activity while altering physicochemical properties such as solubility and metabolism. rroij.com this compound provides a platform for the rational design of such ligands.

The functional groups of this compound can be strategically modified to introduce pharmacophoric features that interact with specific residues in a protein's binding site. For example, the cyano group can act as a hydrogen bond acceptor, while the thiophene ring itself can engage in hydrophobic or π-stacking interactions. The bromo group can be replaced with various substituents to probe the steric and electronic requirements of the binding pocket.

Understanding the interactions between a protein and a ligand is crucial for structure-based drug design. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the binding mode of a ligand. By synthesizing a series of analogs based on the this compound scaffold and studying their interaction with a target protein, researchers can gain valuable insights into the structure-activity relationship (SAR) and design more potent and selective inhibitors.

Application in Agrochemicals and Specialty Chemicals Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals and specialty chemicals. The thiophene moiety is present in a number of commercially successful agrochemicals, particularly fungicides. nih.gov

Thiophene-Containing Agrochemicals

| Agrochemical | Type | Target |

| Silthiofam | Fungicide | Oomycetes |

| Ethaboxam | Fungicide | Oomycetes |

| Penthiopyrad | Fungicide | Succinate dehydrogenase |

| Isofetamid | Fungicide | Succinate dehydrogenase |

The synthesis of these and other novel agrochemicals can potentially start from or involve intermediates structurally related to this compound. The ability to introduce various functional groups onto the thiophene ring allows for the fine-tuning of the biological activity and spectrum of control of the resulting compounds. nih.gov

In the realm of specialty chemicals, thiophene derivatives are used in the production of dyes and polymers. researchgate.netrsc.org Thiophene-based azo dyes have been synthesized and investigated for their application as disperse dyes for synthetic fibers. researchgate.netscilit.com The color and properties of these dyes can be modulated by the substituents on the thiophene ring. researchgate.net this compound, with its reactive handles, is a potential precursor for the synthesis of novel thiophene-based dyes with tailored properties.

Furthermore, thiophene-containing polymers have attracted significant interest for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgntu.edu.tw The synthesis of these polymers often involves the polymerization of functionalized thiophene monomers. ntu.edu.tw The bromo and cyano groups of this compound could be utilized to create monomers for the synthesis of novel polymers with specific electronic and optical properties. For example, the bromo group can participate in cross-coupling polymerization reactions, while the cyano group can be used to tune the polymer's electronic characteristics.

Environmental and Safety Considerations in Research with 4 Bromothiophene 3 Carbonitrile

Waste Management and Green Chemistry Principles in Laboratory-Scale Synthetic Processes

The synthesis and use of 4-Bromothiophene-3-carbonitrile, like many halogenated organic compounds, present challenges for waste management and environmental sustainability. Adherence to green chemistry principles is crucial to mitigate these impacts.

One of the core tenets of green chemistry is the prevention of waste. In the context of synthesizing or using this compound, this involves optimizing reaction conditions to maximize atom economy and yield, thereby minimizing the generation of byproducts. The choice of synthetic route can also significantly impact the environmental footprint. Researchers should aim for pathways that avoid the use of hazardous starting materials and reagents whenever possible.

The third principle of green chemistry, focusing on less hazardous chemical syntheses, is particularly relevant. youtube.com This principle encourages the design of synthetic methods that use and generate substances with little or no toxicity to human health and the environment. youtube.com For instance, exploring catalytic methods over stoichiometric reagents can reduce waste and often leads to milder reaction conditions.

Brominated flame retardants (BFRs), a class of compounds related to this compound, are known for their persistence and tendency to bioaccumulate in the environment. nih.gov Like many halogenated organic compounds, BFRs generally have limited biodegradability. nih.gov This underscores the importance of responsible disposal of all waste containing this compound.

Waste streams from reactions involving this compound should be segregated and treated as hazardous. Common waste products may include residual this compound, brominated byproducts, and organic solvents. These should never be disposed of down the drain or in general waste. Instead, they must be collected in properly labeled, sealed containers for disposal by a certified hazardous waste management company.

To align with green chemistry principles, laboratories should consider the following when working with this compound:

Solvent Selection: Opt for greener solvents with lower toxicity and environmental impact where feasible.

Energy Efficiency: Design experiments to be conducted at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: While not always possible, exploring the use of renewable starting materials is a key aspect of green chemistry.

Safe Handling, Storage, and Disposal Protocols in Academic Research Settings

The safe handling, storage, and disposal of this compound are paramount to protecting researchers and the environment. Safety Data Sheets (SDS) for this compound and its isomers provide critical safety information. chemicalbook.comthermofisher.comsigmaaldrich.comfishersci.com

Handling:

This compound is classified as toxic and an irritant. It can be fatal if inhaled or in contact with skin, and causes serious eye irritation. thermofisher.com It may also cause respiratory irritation and allergic skin reactions. thermofisher.comdcfinechemicals.com Therefore, strict handling protocols must be followed:

All work with this compound should be conducted in a well-ventilated chemical fume hood. thermofisher.com

Personal Protective Equipment (PPE) is mandatory. This includes:

Gloves: Nitrile rubber or neoprene gloves are recommended. thermofisher.com

Eye Protection: Chemical safety goggles or a face shield. fishersci.com

Lab Coat: A long-sleeved lab coat to prevent skin contact. thermofisher.com

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. fishersci.comdcfinechemicals.com

Prevent contact with skin and eyes. fishersci.com In case of contact, rinse immediately and thoroughly with water and seek medical attention. fishersci.com

Do not eat, drink, or smoke in areas where the chemical is handled. fishersci.com

Storage:

Proper storage is essential to prevent accidents and maintain the chemical's integrity.

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. thermofisher.comdcfinechemicals.com

The storage area should be secure and accessible only to authorized personnel. fishersci.comdcfinechemicals.com

Keep away from incompatible materials, such as strong oxidizing agents.

Disposal:

As a hazardous substance, this compound and any contaminated materials must be disposed of according to institutional and regulatory guidelines.

Dispose of the chemical and its container at an approved waste disposal plant. thermofisher.comfishersci.com

Do not dispose of in the sewer system. unodc.org

Contaminated PPE and lab supplies should be collected in a designated hazardous waste container.

Interactive Data Table: Safety and Disposal Information for this compound

| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) | Storage Conditions | Disposal Method |

| Toxic if swallowed, Fatal in contact with skin, Fatal if inhaled, Causes serious eye irritation, May cause respiratory irritation, May cause an allergic skin reaction thermofisher.com | Use in a chemical fume hood, avoid creating dust, wash hands thoroughly after handling thermofisher.comfishersci.com | Nitrile or neoprene gloves, chemical safety goggles, lab coat thermofisher.com | Cool, dry, well-ventilated area in a tightly sealed container, store locked up thermofisher.comfishersci.comdcfinechemicals.com | Approved hazardous waste disposal plant thermofisher.comfishersci.com |

Conclusion and Future Research Directions for 4 Bromothiophene 3 Carbonitrile

Summary of Key Findings and Contributions in 4-Bromothiophene-3-carbonitrile Research

This compound has established itself as a significant heterocyclic building block in organic synthesis. Its structure, featuring a thiophene (B33073) ring substituted with a bromine atom at the 4-position and a cyano group at the 3-position, makes it a versatile intermediate. A primary contribution of research into this compound has been its application in palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Beyond its role as a synthetic intermediate, investigations have highlighted its potential in materials science. Notably, it has been incorporated into organic photovoltaic devices, where studies have shown its ability to enhance charge transport properties. In the realm of medicinal chemistry, while specific applications are still emerging, the broader class of thiophene derivatives to which it belongs has demonstrated a range of biological activities, including potential anticancer properties. The presence of both a reactive bromine atom and a cyano group on the thiophene core provides dual points for functionalization, a key finding that underpins its utility and potential for creating diverse chemical libraries.

Identification of Remaining Challenges and Knowledge Gaps in its Chemistry

Despite its utility, several challenges and knowledge gaps persist in the chemistry of this compound. The synthesis of specifically substituted thiophenes can be intricate. For instance, the synthesis of the related precursor, 3-bromothiophene, cannot be achieved by direct bromination of thiophene and requires a more complex, multi-step process involving the debromination of 2,3,5-tribromothiophene. wikipedia.org This highlights a general challenge in controlling regioselectivity during the synthesis of substituted thiophenes like this compound.

A significant knowledge gap exists concerning its detailed physicochemical and structural properties. Comprehensive crystallographic data for this compound is not widely reported in the literature. Likewise, a thorough investigation of its thermodynamic properties is lacking. mdpi.com Furthermore, a general challenge in the field involves the unambiguous interpretation of spectral data, especially when dealing with isomers or structurally similar carbonitriles where signals in NMR spectra may overlap. Resolving these ambiguities often requires advanced techniques like 2D NMR or X-ray crystallography, which have not been extensively applied to this specific compound.

Promising Avenues for Future Investigations and Emerging Applications

The existing research opens up several promising avenues for future investigations. In materials science, its demonstrated success in improving charge transport in organic photovoltaics warrants further exploration. Future studies could focus on synthesizing a broader range of polymers and small molecules derived from this compound to systematically tune the electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and conductive polymers.

In medicinal chemistry, the thiophene-carbonitrile scaffold is a recognized pharmacophore. Thiophene derivatives have shown potential as anticancer agents, and related structures exhibit anti-inflammatory and cardiotonic activities. nih.gov This provides a strong rationale for synthesizing and screening a library of this compound derivatives against various biological targets, such as protein kinases or other enzymes implicated in disease. The development of novel tyrosinase inhibitors based on chromene-carbonitrile structures also suggests that derivatization of the thiophene-carbonitrile core could yield compounds for treating hyperpigmentation. nih.gov

Potential for Novel Methodologies and Synthetic Strategies Utilizing this compound